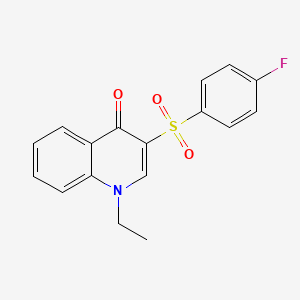

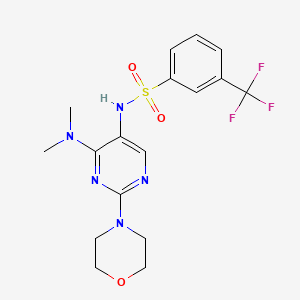

![molecular formula C21H21N5O4S B2371736 isobutyl 2-amino-1-(4-sulfamoylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate CAS No. 799831-75-7](/img/structure/B2371736.png)

isobutyl 2-amino-1-(4-sulfamoylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Isobutyl 2-amino-1-(4-sulfamoylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a useful research compound. Its molecular formula is C21H21N5O4S and its molecular weight is 439.49. The purity is usually 95%.

BenchChem offers high-quality isobutyl 2-amino-1-(4-sulfamoylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about isobutyl 2-amino-1-(4-sulfamoylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Suzuki–Miyaura Coupling

The Suzuki–Miyaura (SM) coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the cross-coupling of organoboron compounds with organic halides or pseudohalides (such as aryl or vinyl halides). Isobutyl 2-amino-1-(4-sulfamoylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate can serve as an organoboron reagent in SM coupling reactions. Its mild reaction conditions, functional group tolerance, and environmentally benign nature make it an attractive choice for constructing complex molecules .

Antiviral Activity

Research has explored the antiviral properties of quinoxaline derivatives, including compounds related to our target molecule. Among [1,2,4]triazolo[4,3-a]quinoxalines, one specific compound (8b) exhibited significant antiviral activity by reducing the number of viral plaques. Further investigations into the antiviral potential of isobutyl 2-amino-1-(4-sulfamoylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate could be valuable .

Biological Activities

Quinoxaline 1,4-di-N-oxides (QdNOs) have diverse biological activities, including antitumor, antibacterial, and antiparasitic effects. While our compound is not a QdNO, its structural similarity suggests potential biological activity. Investigating its effects on various biological targets (e.g., cancer cells, bacteria, or parasites) could reveal novel applications .

Mechanism of Action

Target of Action

Similar compounds have been reported to targetCDK9 , a cyclin-dependent kinase involved in transcription regulation .

Mode of Action

Compounds with similar structures have been shown to inhibit cdk9, leading to the suppression of cell proliferation . This is achieved by blocking Rb phosphorylation and inducing apoptosis via the downregulation of CDK9 downstream proteins Mcl-1 and c-Myc .

Biochemical Pathways

The inhibition of cdk9 can affect thecell cycle and apoptosis pathways . The downstream effects include the suppression of cell proliferation and the induction of apoptosis .

Result of Action

The result of the compound’s action, based on similar compounds, is the suppression of cell proliferation and the induction of apoptosis . This is achieved through the inhibition of CDK9 and the subsequent downregulation of its downstream proteins .

properties

IUPAC Name |

2-methylpropyl 2-amino-1-(4-sulfamoylphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N5O4S/c1-12(2)11-30-21(27)17-18-20(25-16-6-4-3-5-15(16)24-18)26(19(17)22)13-7-9-14(10-8-13)31(23,28)29/h3-10,12H,11,22H2,1-2H3,(H2,23,28,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGKNUOYNTZMHEK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC=C(C=C4)S(=O)(=O)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N5O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(1H-indol-1-yl)acetamide](/img/structure/B2371658.png)

![Tert-butyl N-[2-(4-sulfanylpyrazol-1-yl)ethyl]carbamate](/img/structure/B2371659.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2371663.png)

![2-[4-(3-Fluorophenyl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2371671.png)

![(E)-N-[cyano-(2,3-dichlorophenyl)methyl]-3-(1-methylpyrazol-4-yl)prop-2-enamide](/img/structure/B2371672.png)

![[1-(Hydroxymethyl)-2,4,6-trimethylcyclohex-3-en-1-yl]methanol](/img/structure/B2371675.png)